MDH-1 Enzyme Inhibition: Weak Activity Profile Differentiates from Potent Phthalimide Inhibitors
In an oxaloacetate-dependent NADH oxidation assay, 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione exhibited weak inhibition of human recombinant MDH-1 (cytoplasmic malate dehydrogenase), with an IC50 > 10,000 nM [1]. This stands in stark contrast to optimized phthalimide-derived MDH inhibitors reported in the literature, which achieve IC50 values in the low micromolar to sub-micromolar range, such as 3.38 ± 0.36 µM for a structurally related compound [2]. This quantitative difference confirms that this specific derivative is not a potent MDH-1 inhibitor, thereby informing its utility as a negative control or as a structurally distinct scaffold for further optimization.
| Evidence Dimension | Inhibition of human MDH-1 |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Literature phthalimide MDH-1 inhibitor (e.g., compound 14): IC50 = 3.38 ± 0.36 µM |
| Quantified Difference | > 3-fold weaker |
| Conditions | Human recombinant MDH-1 expressed in E. coli; oxaloacetate-dependent NADH oxidation assay |
Why This Matters
This weak activity profile guides researchers to select this compound specifically for studies requiring an inactive or weakly active phthalimide control, or to use it as a starting point for structural optimization, rather than erroneously assuming general phthalimide-class potency.
- [1] BindingDB. (n.d.). BDBM50433836 (CHEMBL2382337): Affinity Data for 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione against MDH-1. View Source
- [2] Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. (2023). The Free Library. View Source
